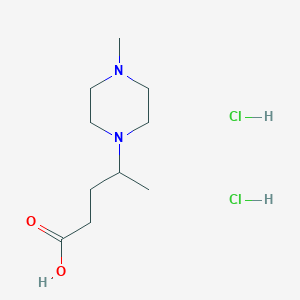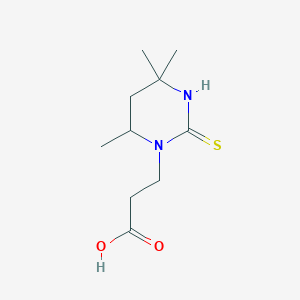
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid
Descripción general
Descripción
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid, also known as 3-TTPA, is a compound found in nature and is used in a variety of scientific applications. It is a derivative of pyrimidine and has a molecular weight of 248.3 g/mol. 3-TTPA is a highly versatile compound, with a wide range of applications in the fields of biochemistry, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid has a wide range of applications in scientific research. It can be used in the synthesis of various drugs, such as antifungal agents, antiviral agents, and anticancer agents. It has also been used in the synthesis of peptides, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). Additionally, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid has been used in the synthesis of various antibiotics, including penicillin and cephalosporins.
Mecanismo De Acción
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid acts as a prodrug, meaning that it is converted into an active form by the body's metabolic processes. Once in its active form, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid binds to and inhibits the enzyme ACE, which is involved in the regulation of blood pressure. By blocking ACE, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid can reduce blood pressure and improve cardiovascular health.
Efectos Bioquímicos Y Fisiológicos
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid has been shown to have a variety of beneficial biochemical and physiological effects. It has been shown to reduce blood pressure and improve cardiovascular health by blocking the enzyme ACE. Additionally, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid has been shown to reduce inflammation, reduce oxidative stress, and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it is relatively stable and has a long shelf life. However, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research into 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid. One potential area of research is the development of new and improved synthesis methods for 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid. Additionally, further research into the biochemical and physiological effects of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid could lead to new therapeutic applications. Additionally, further research into the structure-activity relationships of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid could lead to the development of new drugs. Finally, further research into the pharmacokinetics and pharmacodynamics of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid could lead to new formulations and delivery systems.
Propiedades
IUPAC Name |
3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7-6-10(2,3)11-9(15)12(7)5-4-8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDYBETUOMEEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



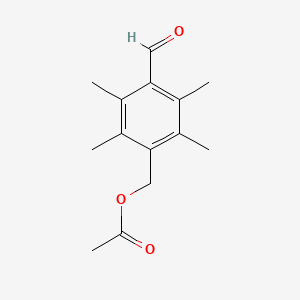

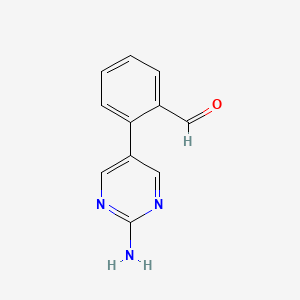
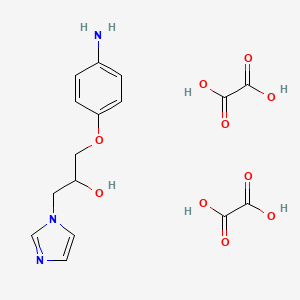
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)
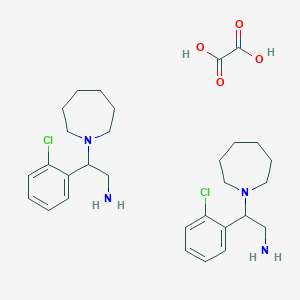

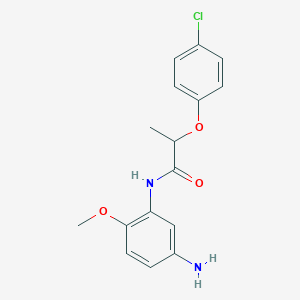
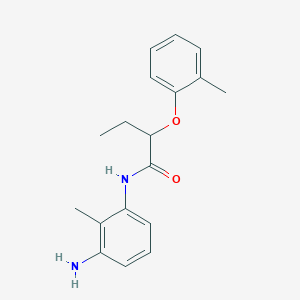
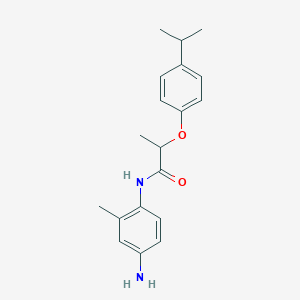
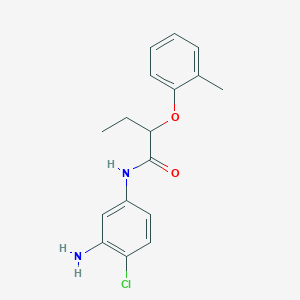
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)
